2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
Overview
Description
2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound features a benzodiazole core, which is a fused bicyclic structure containing benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylhydrazine with 2-(2-methylphenoxy)acetyl chloride under acidic conditions to form the desired benzodiazole structure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Introduction of halogenated or other substituted benzodiazole compounds.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetic acid
- 2-Methoxy-4-methylphenol
Uniqueness
Compared to similar compounds, 2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique benzodiazole core and the presence of both methoxy and methylphenoxy groups
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-7-3-6-10-22(17)27-16-15-25-21-9-5-4-8-20(21)24-23(25)18-11-13-19(26-2)14-12-18/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODIILLXIXKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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